molecular formula C6H15Cl2FN2 B2487646 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride CAS No. 141108-64-7

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride

Cat. No.: B2487646
CAS No.: 141108-64-7
M. Wt: 205.1
InChI Key: PPKFTKXBQIEYGQ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride is a fluorinated organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing nitrogen atoms at the 1 and 4 positions of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride typically involves the fluoromethylation of 1-methylpiperazine. This can be achieved through various methods, including:

    Electrophilic Fluoromethylation: Using reagents like fluoromethyl iodide (CH2FI) in the presence of a base such as potassium carbonate (K2CO3).

    Nucleophilic Fluoromethylation: Employing fluoromethyl sulfonate (CH2FSO3) with a nucleophile like 1-methylpiperazine.

Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones.

    Reduction: The compound can be reduced to form the corresponding fluoromethyl amine.

    Substitution: The fluoromethyl group can be substituted with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong bases like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Fluoromethyl ketones.

    Reduction: Fluoromethyl amines.

    Substitution: Various substituted piperazines depending on the substituent introduced.

Scientific Research Applications

2-(Fluoromethyl)-1-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride involves its interaction with various molecular targets. The fluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methylpiperazine: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Chloromethyl)-1-methylpiperazine: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.

    2-(Bromomethyl)-1-methylpiperazine: Contains a bromomethyl group, which affects its chemical behavior compared to the fluoromethyl derivative.

Uniqueness: The presence of the fluoromethyl group in 2-(Fluoromethyl)-1-methylpiperazine dihydrochloride imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it particularly valuable in applications where these properties are advantageous, such as in drug development and materials science.

Properties

IUPAC Name

2-(fluoromethyl)-1-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-8-5-6(9)4-7;;/h6,8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKFTKXBQIEYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141108-64-7
Record name 2-(fluoromethyl)-1-methylpiperazine dihydrochloride
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